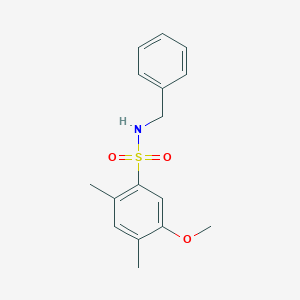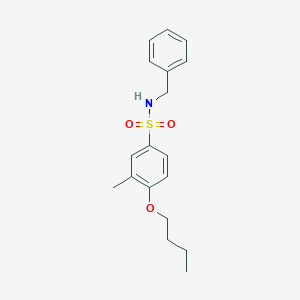
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as DMSB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.4 g/mol.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its versatility in various research fields. This compound can be easily synthesized and has a wide range of potential applications. Additionally, this compound has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of research is the development of this compound-based materials for various applications such as catalysis and gas storage. Another area of research is the investigation of this compound's potential as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and molecules.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-8-9-16(15(10-11)20-4)21(18,19)17-14-7-5-6-12(2)13(14)3/h5-10,17H,1-4H3 |
InChI-Schlüssel |
QDTDBLUVYUETJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


